This compound falls under the category of heterocyclic compounds, specifically pyrimidines, which are known for their diverse biological activities. The presence of the sulfonyl group and the chlorophenyl moiety further enhances its chemical reactivity and potential pharmacological properties.
The synthesis of N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-dimethylamine involves several steps, typically starting from commercially available precursors. A common synthetic route includes:
These reactions require careful control of parameters such as temperature, pH, and reaction time to optimize yield and purity.
The molecular formula for N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-dimethylamine is C14H17ClN4O2S.
The canonical SMILES representation is CN(C)C1=NC(=NC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N(C)C
, providing insight into the connectivity and arrangement of atoms within the molecule.
The reactivity of N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-dimethylamine can be attributed to its functional groups:
These reactions can be influenced by solvent choice, temperature, and concentration, which are critical parameters in synthetic pathways.
The mechanism of action for N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-dimethylamine is not extensively documented but can be inferred based on similar compounds:
Further studies are necessary to elucidate specific pathways and targets involved in its pharmacological effects.
Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to characterize this compound's structure and purity.
N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-dimethylamine has potential applications in various fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7